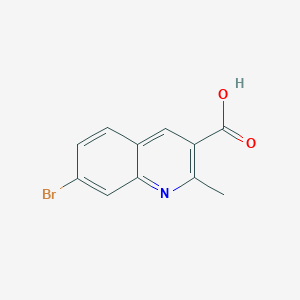

7-Bromo-2-methylquinoline-3-carboxylic acid

説明

7-Bromo-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid typically involves the bromination of 2-methylquinoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve heating the reactants in a suitable solvent like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 7 undergoes nucleophilic substitution reactions, enabling functionalization of the quinoline ring.

Key Reactions

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to form biaryl derivatives.

Example :

| Reaction Conditions | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 80°C, 12 h, inert atmosphere | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 75–85 |

-

Amination :

Substitution with amines (e.g., NH₃, alkyl amines) under thermal or catalytic conditions yields aminoquinoline derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 participates in typical acid-derived reactions.

Common Transformations

-

Esterification :

Reacts with alcohols (e.g., ethanol, methanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters.

Example :

| Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄, reflux | 6 h, 80°C | 90 | |

| DCC, DMAP, RT | 12 h, CH₂Cl₂ | 88 |

-

Amidation :

Forms amides with primary/secondary amines using coupling agents like EDC/HOBt.

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, though regioselectivity is influenced by substituents.

Nitration and Halogenation

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups, primarily at position 5 or 8. -

Chlorination :

Cl₂/FeCl₃ adds chlorine at position 6 or 8.

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5 or 8 | 60–70 | |

| Chlorination | Cl₂, FeCl₃, RT | 6 | 55 |

Oxidation and Reduction

-

Oxidation of Methyl Group :

The methyl group at position 2 is resistant to oxidation under mild conditions but can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ at elevated temperatures.

Example :

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 6 h | 2-Carboxy-7-bromoquinoline-3-carboxylic acid | 40 |

-

Reduction of Quinoline Ring :

Hydrogenation with H₂/Pd-C reduces the quinoline ring to a tetrahydroquinoline derivative.

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, yielding 7-bromo-2-methylquinoline.

| Conditions | Temperature | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄, reflux | 120°C | 85 | |

| Cu powder, quinoline | 200°C | 78 |

Biological Activity and Mechanistic Insights

The compound inhibits Mycobacterium tuberculosis DNA gyrase via binding to the ATPase domain, disrupting DNA replication . Its antimicrobial activity (MIC₅₀: 1–5 μg/mL) correlates with halogen bonding (Br) and hydrogen bonding (COOH) .

Comparative Reactivity Table

科学的研究の応用

Organic Synthesis

7-Bromo-2-methylquinoline-3-carboxylic acid serves as a building block in organic synthesis. Its bromine atom can be easily substituted in various reactions, allowing for the creation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals, where modifications to the quinoline structure can lead to compounds with enhanced efficacy or novel properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit cell growth in various cancer cell lines, highlighting its potential as a lead compound in cancer therapeutics . The mechanisms of action may involve interference with DNA replication and enzyme inhibition, making it a candidate for further development in oncology.

Drug Discovery

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to act on specific molecular targets involved in disease pathways, particularly those related to cancer and infectious diseases .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new materials with specific chemical functionalities. Its ability to participate in coupling reactions allows for the creation of novel polymeric materials or coatings.

Anticancer Activity Study

A study conducted on various cancer cell lines indicated that this compound significantly inhibited cell growth compared to control groups. This emphasizes its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Efficacy Assessment

In vitro tests revealed that the compound showed significant antibacterial activity against multiple bacterial strains. The results suggested that structural modifications could enhance its antimicrobial efficacy, paving the way for future research into optimized derivatives .

作用機序

The mechanism of action of 7-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

類似化合物との比較

Similar Compounds

- 6-Bromo-2-methylquinoline-3-carboxylic acid

- 8-Bromo-4-chloroquinoline-3-carboxylic acid

- 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester

Uniqueness

7-Bromo-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 7-position and the carboxylic acid group at the 3-position provides distinct properties compared to other quinoline derivatives .

生物活性

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS No. 610277-19-5) is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its molecular formula is C11H8BrNO2, and it has a molecular weight of 266.09 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated as a potential inhibitor of Mycobacterium tuberculosis , the pathogen responsible for tuberculosis. A study on arylated quinoline carboxylic acids identified several derivatives with significant activity against both replicating and non-replicating strains of M. tuberculosis, highlighting the compound's potential as a lead structure for new antitubercular agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. Quinoline derivatives are known to interact with various molecular targets involved in cancer progression. The mechanism of action typically involves the inhibition of enzymes or receptors that are crucial for tumor growth and survival. Specific studies have shown that modifications to the quinoline structure can enhance its potency against cancer cells, suggesting that this compound may serve as a valuable scaffold in anticancer drug development.

The biological activity of this compound is attributed to its ability to bind to specific targets within microbial and cancerous cells. For instance, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects . In cancer cells, the binding interactions could disrupt critical signaling pathways, leading to reduced proliferation and increased apoptosis.

Table: Biological Activity Summary

Case Studies

- Antitubercular Activity : A recent study synthesized various quinoline carboxylic acids, including derivatives of this compound. These compounds were tested against M. tuberculosis using the Microplate Alamar Blue Assay (MABA) and demonstrated promising inhibitory activity, with some compounds achieving MIC values indicative of effective antitubercular agents .

- Anticancer Research : Another investigation focused on the synthesis of modified quinoline derivatives, revealing that certain structural changes significantly enhanced anticancer activity against specific tumor types. The study concluded that further exploration of this compound could yield potent anticancer agents through targeted modifications.

特性

IUPAC Name |

7-bromo-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBPMUKCWRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406197 | |

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-19-5 | |

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。